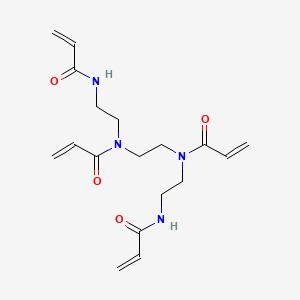
N,n',n'',n'''-tetraacryloyltriethylenetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine is a multi-functional acrylamide monomer known for its high reactivity and versatility in various chemical applications. This compound is characterized by its ability to form cross-linked polymer networks, making it valuable in the production of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine can be synthesized through an aza-Michael addition reaction. This involves reacting the multi-functional acrylamide with hexamethylene diamine in water without the need for a catalyst . The reaction conditions, such as monomer concentration and temperature, significantly influence the morphology of the resulting porous structures.
Industrial Production Methods: In industrial settings, the production of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine undergoes several types of chemical reactions, including:
Radical Polymerization: This reaction is initiated by free radicals, leading to the formation of cross-linked polymer networks.
Michael Addition Reaction: This involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, resulting in the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Radical Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures to facilitate the formation of free radicals.
Michael Addition Reaction: This reaction can be carried out in the presence of bases such as sodium hydroxide or potassium carbonate, which act as catalysts.
Major Products: The major products formed from these reactions are cross-linked polymer networks, which exhibit enhanced mechanical properties and stability.
Scientific Research Applications
N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical devices and materials, such as wound dressings and implants.
Mechanism of Action
The mechanism of action of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine involves its ability to form cross-linked networks through radical polymerization and Michael addition reactions. These reactions result in the formation of stable polymeric structures that exhibit enhanced mechanical properties and resistance to degradation . The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds and the stabilization of free radicals.
Comparison with Similar Compounds
N,N’-methylenebisacrylamide: Another multi-functional acrylamide used as a cross-linking agent in polymer synthesis.
N,N’-tetramethylethylenediamine: Used as a catalyst in polymerization reactions.
Uniqueness: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine stands out due to its high reactivity and ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring materials with superior mechanical properties and stability .
Properties
Molecular Formula |
C18H26N4O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-[prop-2-enoyl-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-15(23)19-9-11-21(17(25)7-3)13-14-22(18(26)8-4)12-10-20-16(24)6-2/h5-8H,1-4,9-14H2,(H,19,23)(H,20,24) |
InChI Key |
GNFXXOXPTLWYGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCN(CCN(CCNC(=O)C=C)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
![1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13309058.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)
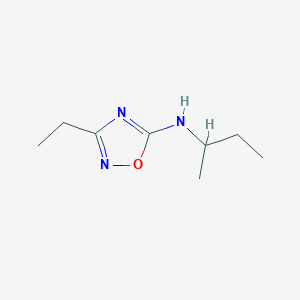
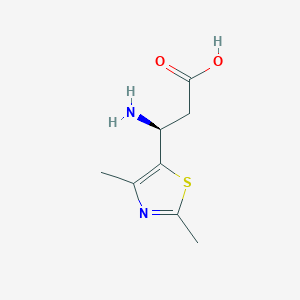
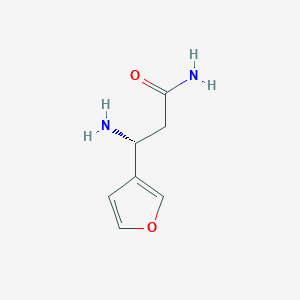

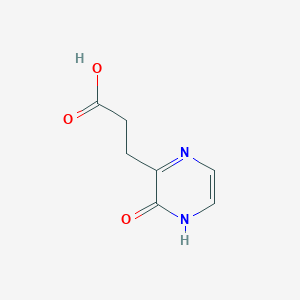
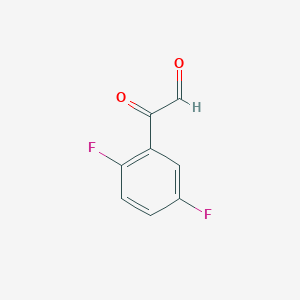
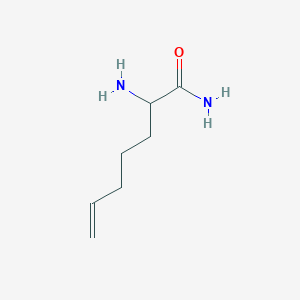
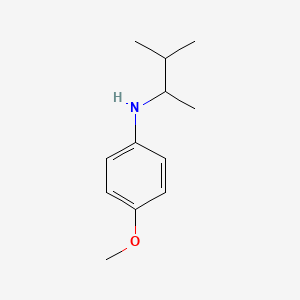
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
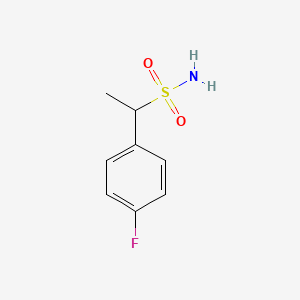
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
